Cas no 16082-59-0 (N-(Quinolin-8-yl)benzenesulfonamide)

N-(Quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a quinoline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines the electron-rich quinoline ring with the sulfonamide functional group, enabling applications in coordination chemistry and medicinal chemistry. The compound exhibits potential as a ligand for metal complexes due to its nitrogen and sulfur donor atoms. Additionally, it serves as a precursor for developing biologically active molecules, including antimicrobial and anticancer agents. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions and structural modifications in synthetic workflows.
N-(Quinolin-8-yl)benzenesulfonamide structure
16082-59-0 structure
Product Name:N-(Quinolin-8-yl)benzenesulfonamide
CAS No:16082-59-0
MF:C15H12N2O2S
MW:284.332982063293
MDL:MFCD00168981
CID:166802
PubChem ID:161167
Update Time:2025-06-28

N-(Quinolin-8-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-8-quinolinyl-
    • 8-(4-benzenesulfonylamino)quinoline
    • N-quinolin-8-ylbenzenesulfonamide
    • 8-(p-Benzenesulfonylamino)quinoline
    • N-(quinolin-8-yl)benzenesulfonamide
    • N-8-Quinolinylbenzenesulfonamide
    • NCGC00161681-02
    • Benzenesulfonamide, N-8-quinolinyl-
    • Z56862630
    • AKOS000520118
    • CCG-116194
    • MFCD00168981
    • MLS001222723
    • NCGC00161681-01
    • BRD-K79289664-001-09-8
    • CS-0236321
    • Oprea1_395489
    • Oprea1_164379
    • cid_161167
    • F81596
    • N-(8-quinolinyl)benzenesulfonamide
    • DTXSID80167009
    • AE-641/00801036
    • Cambridge id 5175130
    • PD096033
    • BDBM50227494
    • SCHEMBL442367
    • N-Quinolin-8-yl-benzenesulfonamide
    • 8-(benzenesulfonylamino)-quinoline
    • CHEMBL257286
    • CU-00000000098-1
    • EN300-17032
    • 16082-59-0
    • MLS-0354162.0001
    • SMR000611363
    • N-(Quinolin-8-yl)benzenesulfonamide
    • MDL: MFCD00168981
    • Inchi: 1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H
    • InChI Key: FEBBZFJWAMUFPI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1=CC=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 284.06206
  • Monoisotopic Mass: 284.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.38
  • Boiling Point: 486.2°Cat760mmHg
  • Flash Point: 247.9°C
  • Refractive Index: 1.696
  • PSA: 59.06

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N-(Quinolin-8-yl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16082-59-0)N-(Quinolin-8-yl)benzenesulfonamide
Order Number:A1177370
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):2333.0
Email:sales@amadischem.com

Additional information on N-(Quinolin-8-yl)benzenesulfonamide

Comprehensive Overview of N-(Quinolin-8-yl)benzenesulfonamide (CAS No. 16082-59-0): Properties, Applications, and Research Insights

N-(Quinolin-8-yl)benzenesulfonamide (CAS No. 16082-59-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This sulfonamide derivative, featuring a quinoline moiety, exhibits unique chemical properties that make it valuable for diverse applications, ranging from drug development to advanced material synthesis. The compound's molecular structure combines a benzenesulfonamide group with an 8-aminoquinoline scaffold, creating a versatile platform for further functionalization.

Recent studies highlight the growing interest in N-(Quinolin-8-yl)benzenesulfonamide as a potential building block for small-molecule inhibitors and fluorescence probes. Researchers are particularly intrigued by its ability to interact with biological targets, such as enzymes and receptors, due to the electron-rich nature of the quinoline ring system. The compound's CAS 16082-59-0 serves as a critical identifier in chemical databases, facilitating global research collaboration and data sharing.

In the context of current scientific trends, N-(Quinolin-8-yl)benzenesulfonamide aligns with the search for novel heterocyclic compounds with enhanced bioactivity. The sulfonamide-quinoline hybrid structure offers advantages in terms of solubility and membrane permeability, addressing common challenges in drug design. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring purity and consistency for research applications.

The compound's thermal stability and photophysical properties have also sparked interest in materials science. CAS 16082-59-0 has been investigated for potential use in organic electronics and luminescent materials, where its conjugated system may contribute to charge transport or light emission. These applications resonate with the growing demand for sustainable alternatives to conventional materials in the electronics industry.

From a synthetic chemistry perspective, N-(Quinolin-8-yl)benzenesulfonamide serves as an intermediate for more complex molecular architectures. The 8-position of the quinoline ring offers a strategic site for further modification, enabling the creation of diverse derivatives with tailored properties. This flexibility makes the compound particularly valuable in medicinal chemistry programs targeting various disease pathways.

Quality control of CAS 16082-59-0 involves rigorous analytical validation to meet research standards. The compound typically appears as a crystalline solid with defined melting characteristics, and its purity is crucial for reproducible experimental results. Storage recommendations generally suggest protection from light and moisture to maintain stability over extended periods.

Recent patent literature reveals innovative applications of N-(Quinolin-8-yl)benzenesulfonamide derivatives in areas such as catalysis and sensor development. The compound's ability to coordinate with metal ions has opened new possibilities in coordination chemistry, while its fluorescence properties are being explored for bioimaging applications. These developments align with current research priorities in nanotechnology and diagnostic tools.

Environmental and safety assessments of N-(Quinolin-8-yl)benzenesulfonamide indicate that standard laboratory precautions are sufficient for handling. The compound's environmental fate and biodegradation pathways are subjects of ongoing investigation, reflecting the broader scientific community's emphasis on green chemistry principles and sustainable research practices.

The commercial availability of CAS 16082-59-0 through specialty chemical suppliers has facilitated its adoption across research institutions. Pricing and packaging options typically vary based on quantity and purity requirements, with many suppliers offering custom synthesis services for modified versions of the core structure.

Future research directions for N-(Quinolin-8-yl)benzenesulfonamide may explore its potential in computational drug design and structure-activity relationship studies. The compound's well-defined structure makes it an excellent candidate for molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, approaches that are gaining traction in modern drug discovery pipelines.

In analytical applications, derivatives of CAS 16082-59-0 have shown promise as chromatographic standards and reference materials. The compound's distinct UV-Vis absorption characteristics enable sensitive detection methods, which is particularly valuable in method development and validation processes for analytical laboratories.

The scientific literature contains numerous examples of N-(Quinolin-8-yl)benzenesulfonamide serving as a key intermediate in multi-step syntheses. Its reactivity patterns have been thoroughly documented, providing valuable insights for organic chemists designing complex molecular targets. The compound's versatility continues to inspire innovative applications across chemical disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16082-59-0)N-(Quinolin-8-yl)benzenesulfonamide
A1177370
Purity:99%
Quantity:10g
Price ($):2333.0
Email